molecular formula C7H4ClNO4 B1586856 6-chloropyridine-3,4-dicarboxylic Acid CAS No. 243835-70-3

6-chloropyridine-3,4-dicarboxylic Acid

Cat. No. B1586856
M. Wt: 201.56 g/mol
InChI Key: LVQPMCFUDXELIS-UHFFFAOYSA-N
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Description

6-Chloropyridine-3,4-dicarboxylic acid is a chemical compound with the CAS Number: 243835-70-3 . It has a molecular weight of 201.57 and its IUPAC name is 6-chloro-3,4-pyridinedicarboxylic acid .


Molecular Structure Analysis

The InChI code for 6-chloropyridine-3,4-dicarboxylic acid is 1S/C7H4ClNO4/c8-5-1-3 (6 (10)11)4 (2-9-5)7 (12)13/h1-2H, (H,10,11) (H,12,13) . This indicates the presence of a pyridine ring with chlorine and carboxylic acid groups attached.


Physical And Chemical Properties Analysis

6-Chloropyridine-3,4-dicarboxylic acid has a molecular weight of 201.57 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthetic Process Improvement: The synthesis of chloropyridine dicarboxylic acids, closely related to 6-chloropyridine-3,4-dicarboxylic acid, involves practical and industrially scalable processes. Xiao (2011) improved the synthetic process of 4-chloropyridine-2,6-dicarboxylic acid, achieving a 38% overall yield, demonstrating its industrial feasibility (Xiao, 2011).

Complex Synthesis and Properties

  • Complex Formation with Metals: Wang et al. (2022) synthesized complexes using 4-chloropyridine-2,6-dicarboxylic acid as a ligand. These complexes, including nickel and copper-based structures, exhibit unique properties like three-dimensional network structures and hydrogen bonding interactions (Wang et al., 2022).

Applications in Organic Synthesis

  • Intermediate for Pharmaceutical Synthesis: Xian-hua (2008) reported the synthesis of 6-Benzylpyrrolo-[3,4-b] pyridine, a key intermediate for Moxifloxacin, from pyridine-2,3-dicarboxylic acid, indicating the potential of chloropyridine dicarboxylic acids in pharmaceutical synthesis (Xian-hua, 2008).

Analytical and Luminescence Studies

  • Electroreduction Studies: Corredor and Mellado (2006) studied the electroreduction of 6-chloro-2-pyridinecarboxylic acid on mercury electrodes, providing insights into its electrochemical behavior, crucial for analytical applications (Corredor & Mellado, 2006).
  • Luminescent Properties of Complexes: Rui-ren et al. (2006) synthesized Eu(III) and Tb(III) complexes using derivatives of pyridine-2,6-dicarboxylic acid, exploring their potential in fluorescence-based applications like time-resolved fluoroimmunoassays (Rui-ren et al., 2006).

Environmental and Biological Applications

  • Mercury(II) Preconcentration: Zhang et al. (2010) utilized 2,6-pyridine dicarboxylic acid functionalized silica for the extraction and preconcentration of mercury(II) from environmental and biological samples, showcasing its utility in environmental analysis (Zhang et al., 2010).

Safety And Hazards

While specific safety and hazard information for 6-chloropyridine-3,4-dicarboxylic acid is not available, it’s important to handle all chemical compounds with care. Personal protective equipment such as gloves, safety glasses, and protective masks are generally recommended when handling chemical compounds .

properties

IUPAC Name

6-chloropyridine-3,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO4/c8-5-1-3(6(10)11)4(2-9-5)7(12)13/h1-2H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQPMCFUDXELIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376260
Record name 6-chloropyridine-3,4-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloropyridine-3,4-dicarboxylic Acid

CAS RN

243835-70-3
Record name 6-chloropyridine-3,4-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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